molecular formula C22H22O8 B1677796 Picropodophyllotoxin CAS No. 477-47-4

Picropodophyllotoxin

Katalognummer B1677796
CAS-Nummer: 477-47-4
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: YJGVMLPVUAXIQN-HAEOHBJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picropodophyllotoxin (PPP) is a selective insulin-like growth factor-1 receptor (IGF-1R) inhibitor . It is a synthetic compound with a molecular weight of 414.41 . It is soluble in DMSO to 100 mM .


Synthesis Analysis

Podophyllotoxin derivatives have been developed to address major limitations such as systemic toxicity, drug resistance, and low bioavailability . Facile synthesis methods and advances in analytical techniques such as X-ray crystallography have been used for the development of more Picropodophyllotoxins .


Molecular Structure Analysis

Picropodophyllotoxin is a biologically active compound derived from the podophyllum plant . Its derivatives possess excellent antitumor activity .


Chemical Reactions Analysis

Picropodophyllotoxin can be biotransformed into its hydrolytic derivative, podophyllic acid . Eight bacteria capable of modifying the structure of Picropodophyllotoxin were identified .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Picropodophyllin (PPP), also known as picropodophyllotoxin, primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival . Overexpression of IGF-1R has been associated with various types of cancers, making it a potential target for anticancer therapy .

Mode of Action

PPP acts as a potent inhibitor of IGF-1R . It interferes with the receptor’s activity, leading to a blockage of the downstream signaling pathways . This blockage results in the inhibition of cancer cell proliferation, migration, adhesion, and cell cycle progression .

Biochemical Pathways

PPP’s inhibition of IGF-1R affects several downstream signaling pathways. One of the key pathways influenced is the Mitogen-Activated Protein Kinase (MAPK) pathway . PPP’s action attenuates MAPK phosphorylation, leading to cell cycle arrest in the G2/M phase . This disruption of the cell cycle is a significant factor in PPP’s antitumor effects.

Result of Action

PPP’s action leads to significant molecular and cellular effects. It strongly inhibits cancer cell proliferation and induces apoptosis in certain cell lines . Additionally, PPP causes cell cycle arrest, specifically in the G2/M phase . These effects contribute to PPP’s potential as an anticancer agent.

Action Environment

It’s known that ppp’s efficacy can vary depending on the specific type of cancer cells and their igf-1r expression levels

Safety and Hazards

Picropodophyllotoxin is toxic if swallowed and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Picropodophyllotoxin has shown potential as an anti-cancer drug . Its apoptotic effect on esophageal squamous cell carcinoma cells has been studied, indicating potential for new anti-cancer drug development .

Eigenschaften

IUPAC Name

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-HAEOHBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197245
Record name Picropodophyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picropodophyllin

CAS RN

477-47-4
Record name Picropodophyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picropodophyllin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picropodophyllin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12802
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Picropodophyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Picropodophyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICROPODOPHYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picropodophyllotoxin
Reactant of Route 2
Reactant of Route 2
Picropodophyllotoxin
Reactant of Route 3
Picropodophyllotoxin
Reactant of Route 4
Picropodophyllotoxin
Reactant of Route 5
Reactant of Route 5
Picropodophyllotoxin
Reactant of Route 6
Picropodophyllotoxin

Q & A

Q1: What is the primary mechanism of action of Picropodophyllotoxin?

A1: Picropodophyllotoxin (PPT) primarily exerts its anticancer activity by inhibiting microtubule assembly. It binds to tubulin, the building block of microtubules, disrupting their formation and dynamics. This interference with microtubule function disrupts essential cellular processes like mitosis, ultimately leading to cell cycle arrest and apoptosis [, , ].

Q2: How does PPT's mechanism differ from other podophyllotoxin derivatives like etoposide?

A2: While PPT targets microtubules, some derivatives like etoposide lack this activity []. Etoposide exerts its anticancer effects primarily by inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This distinction highlights the diverse mechanisms of action within the podophyllotoxin family.

Q3: Does PPT impact other signaling pathways besides those related to microtubules?

A3: Research suggests that PPT can influence multiple signaling pathways. For instance, studies show it can induce apoptosis in esophageal squamous cell carcinoma cells through reactive oxygen species (ROS) generation and activation of the JNK/p38 MAPK pathways []. In human colorectal cancer cells, PPT was found to induce G1 cell cycle arrest and apoptosis, also via ROS generation and activation of the p38 MAPK signaling pathway [].

Q4: What are the downstream effects of PPT's interaction with its targets?

A5: The downstream effects of PPT depend on its target. When PPT binds to tubulin, it disrupts microtubule dynamics, leading to mitotic arrest, ultimately triggering apoptotic pathways [, , ]. When interacting with receptors like EGFR and MET, PPT can inhibit their downstream signaling, impacting cell proliferation and survival []. Further research is needed to fully elucidate the complete range of downstream effects and their implications in different cellular contexts.

Q5: What is the molecular formula and weight of PPT?

A5: The molecular formula of PPT is C22H22O8, and its molecular weight is 414.40 g/mol.

Q6: Are there specific spectroscopic data characteristics of PPT?

A7: Yes, PPT can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have employed these techniques to analyze PPT and its derivatives, providing valuable structural information [, , ]. For example, EI mass spectrometry can distinguish between the 2-epimers of podophyllotoxin and its esters, including PPT, by analyzing the relative abundance of specific fragment ions [, ].

Q7: How do structural modifications of PPT affect its activity?

A8: SAR studies have illuminated the relationship between PPT's structure and its activity. For example, the presence of a free hydroxyl group at the 4'-position appears essential for DNA breakage activity []. Epimerization at the 4-position of the podophyllotoxin rings enhances activity, while glucosylation at the 4-position diminishes it [, ]. These findings highlight how subtle structural changes can significantly impact PPT's biological activity.

Q8: Are there structural modifications that improve PPT's potency or selectivity?

A9: Research suggests that certain modifications can influence PPT's potency and selectivity. For example, in a study investigating insecticidal activity, podophyllotoxin exhibited higher potency than PPT and epipodophyllotoxin. Additionally, the 4'-hydroxyl series showed lower insecticidal activity compared to the 4'-oxymethyl series []. Further investigations into specific structural modifications could lead to the development of more potent and selective PPT analogs for therapeutic applications.

Q9: What cell lines have been used to study PPT's in vitro efficacy?

A9: PPT's in vitro efficacy has been investigated in various cancer cell lines, including:

  • Human esophageal squamous cell carcinoma cells (KYSE 30 and KYSE 450) []
  • Human colorectal cancer cells (HCT116) []
  • Gefitinib-resistant non-small lung cancer cells (HCC827GR) []
  • Human promyeloid leukemic HL-60 cells []
  • HeLa, CNE, SH-SY5Y, and K562 cell lines []

Q10: Have any animal models been used to study PPT's in vivo activity?

A11: Yes, PPT's anti-angiogenic activity was studied using a chick chorioallantoic membrane (CAM) model []. Additionally, a study investigating the compound's effect on colon DNA damage utilized athymic mice injected with GH-secreting xenografts []. These models provide valuable insights into PPT's potential therapeutic effects in vivo.

Q11: What analytical methods are used to characterize and quantify PPT?

A11: Common analytical techniques used to characterize and quantify PPT include:

  • High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify PPT and its derivatives in various matrices [, , ].
  • Mass Spectrometry (MS): MS techniques like EI-MS are valuable for structural analysis and identifying specific PPT derivatives based on their fragmentation patterns [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPT, aiding in its identification and characterization [, ].

Q12: Has any research focused on developing specific analytical methods for PPT?

A15: Yes, a study focused on developing a reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of PPT, deoxypodophyllotoxin, and podophyllotoxin in Sabina vulgaris []. This method demonstrated good accuracy, precision, and sensitivity for quantifying these compounds in plant extracts.

Q13: Is there information about PPT's stability under various conditions?

A16: While specific data on PPT's stability might be limited in the provided research, a study explored the influence of acids and bases on the γ-lactone and C-2 configuration of podophyllotoxin []. Understanding the stability of PPT under different pH conditions is crucial for developing suitable formulations and storage conditions.

Q14: Are there studies exploring the biotransformation of PPT?

A17: Yes, researchers have explored the biotransformation of PPT using microbial and plant cell cultures [, , , ]. For instance, a study found that cell suspension cultures of Rheum palmatum could convert podophyllotoxin to PPT, while root cultures could generate epipodophyllotoxin and apopodophyllotoxin []. These biotransformation approaches may offer sustainable routes for producing PPT and other valuable derivatives.

Q15: What are the potential implications of PPT's interaction with IGF-1 signaling?

A18: While research on PPT's direct interaction with IGF-1 signaling is limited, studies highlight the importance of this pathway. For example, disruption of IGF-1 signaling in astrocytes was found to affect glutamate handling, potentially contributing to neurodegeneration []. Understanding the interplay between PPT and IGF-1 signaling could be crucial for elucidating its effects on cell growth, survival, and potential implications in various diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.